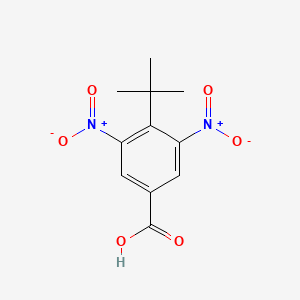

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

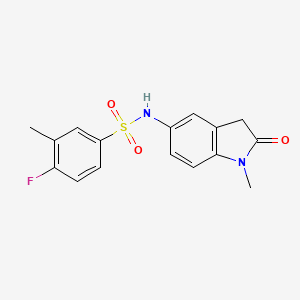

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, also known as DFMC or SR-7, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. DFMC is a cyclohexylamine derivative that has been synthesized through a series of chemical reactions and has been found to exhibit promising biological activities.

Aplicaciones Científicas De Investigación

Application in Brønsted Acid-Catalyzed Transfer Hydrogenation

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride finds application in Brønsted acid-catalyzed transfer hydrogenation. This process involves using cyclohexa-1,4-dienes as dihydrogen surrogates in imine reduction and reductive amination, enabling transfer hydrogenation of structurally diverse alkenes (Chatterjee & Oestreich, 2016).

Role in α-Carbon Amination of Chloroaldehydes

The compound is instrumental in the α-carbon amination of chloroaldehydes, facilitating the synthesis of optically enriched dihydroquinoxalines. These structures are significant in natural products and synthetic bioactive molecules (Huang et al., 2019).

Contribution to Radical Transfer Hydroamination

It is used in radical transfer hydroaminations involving unactivated and electron-rich double bonds. This application highlights its utility in generating diverse 1-aminated-2,5-cyclohexadienes and understanding the aromatization of substituted cyclohexadienyl radicals (Guin et al., 2007).

Synthesis of 1,4-Diaminocyclohexane

In the synthesis of 1,4-diaminocyclohexane, this compound is vital, especially in supercritical ammonia conditions. Its use here demonstrates the feasibility of creating amines with high selectivity and conversion rates (Fischer et al., 1999).

Desymmetrization of Cyclohexa-2,5-dienes

It plays a role in the desymmetrization of cyclohexa-2,5-dienes through a protonation-hydroamination cascade, leading to bicyclic allylic amines (Lebeuf et al., 2006).

Use in Ring-Opening Cyclization

The compound is used in the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, providing an efficient method for creating 2-substituted 4-hydroxyindole derivatives (Nambu et al., 2014).

In Catalytic Hydrodechlorination

It is utilized in the hydrodechlorination of 4-chlorophenol over Rh immobilized on amine-functionalized magnetite nanoparticles, demonstrating its role in environmental remediation and catalysis (Fan et al., 2014).

Propiedades

IUPAC Name |

4-(difluoromethyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQVLLLKXNZRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2645452.png)

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)

![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)